molecular formula C22H22ClFN2O2 B2549465 6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 877792-50-2

6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2549465
CAS No.: 877792-50-2
M. Wt: 400.88
InChI Key: UNSIBKJXUYHJSP-UHFFFAOYSA-N
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Description

6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a chloro group, a fluorophenyl piperazine moiety, and two methyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological targets and its potential as a pharmacological agent.

    Medicine: The compound is being studied for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical, appropriate precautions should be taken when handling it to avoid potential risks .

Future Directions

Further studies could be conducted to fully characterize this compound, including its synthesis, structure, reactivity, biological activity, and safety profile. Such research could potentially lead to the development of new pharmaceuticals or other useful products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable leaving group on the chromen-2-one core.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Mechanism of Action

The mechanism of action of 6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological responses.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: It can influence signal transduction pathways, altering cellular communication and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one
  • 6-chloro-4-{[4-(2-bromophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one
  • 6-chloro-4-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Uniqueness

6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is unique due to the presence of the fluorophenyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

6-chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O2/c1-14-11-19-21(15(2)22(14)23)16(12-20(27)28-19)13-25-7-9-26(10-8-25)18-6-4-3-5-17(18)24/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSIBKJXUYHJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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